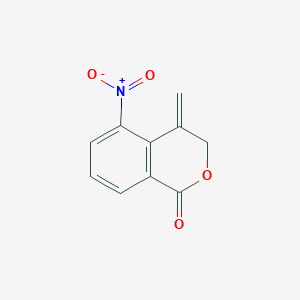![molecular formula C10H12O4Se B15171459 3-[4-(Methaneselenonyl)phenyl]propanoic acid CAS No. 918875-16-8](/img/structure/B15171459.png)
3-[4-(Methaneselenonyl)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Methaneselenonyl)phenyl]propanoic acid is an organic compound that features a methaneselenonyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is of interest due to its unique selenium-containing functional group, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methaneselenonyl)phenyl]propanoic acid typically involves the following steps:
Formation of the Methaneselenonyl Group: This can be achieved by reacting methaneselenol with an appropriate halogenated precursor under controlled conditions.
Attachment to the Phenyl Ring: The methaneselenonyl group is then introduced to the phenyl ring through a substitution reaction, often facilitated by a catalyst.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-[4-(Methaneselenonyl)phenyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The methaneselenonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Catalysts such as palladium or nickel may be employed to facilitate substitution reactions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted phenylpropanoic acid derivatives.
科学的研究の応用
3-[4-(Methaneselenonyl)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of selenium-containing compounds.
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique properties.
作用機序
The mechanism by which 3-[4-(Methaneselenonyl)phenyl]propanoic acid exerts its effects involves the interaction of the selenium atom with biological molecules. Selenium is known to play a role in redox reactions and can influence various cellular pathways. The compound may target specific enzymes or proteins, leading to alterations in cellular function and signaling.
類似化合物との比較
Similar Compounds
3-[4-(Methanesulfonyl)phenyl]propanoic acid: Contains a methanesulfonyl group instead of methaneselenonyl.
3-[4-(Methanesulfinyl)phenyl]propanoic acid: Contains a methanesulfinyl group.
3-[4-(Methanesulfonyl)phenyl]acetic acid: Similar structure but with an acetic acid moiety.
Uniqueness
3-[4-(Methaneselenonyl)phenyl]propanoic acid is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties not found in its sulfur analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
918875-16-8 |
|---|---|
分子式 |
C10H12O4Se |
分子量 |
275.17 g/mol |
IUPAC名 |
3-(4-methylselenonylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O4Se/c1-15(13,14)9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12) |
InChIキー |
QGBGRXHIEPIEMD-UHFFFAOYSA-N |
正規SMILES |
C[Se](=O)(=O)C1=CC=C(C=C1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


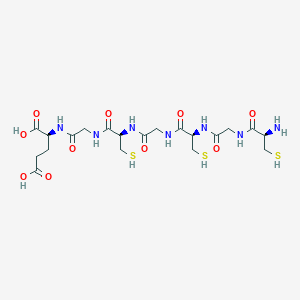
![3-(2,4-dichlorophenyl)-5-(2-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171387.png)

![3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid](/img/structure/B15171411.png)
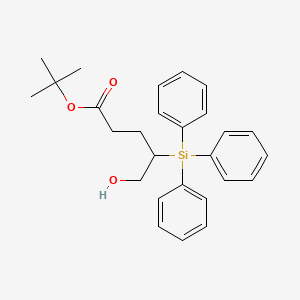
![3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline](/img/structure/B15171416.png)
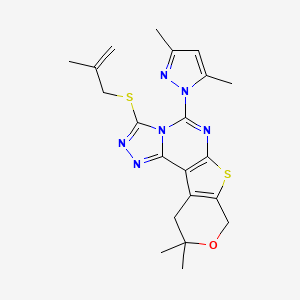
![Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B15171424.png)
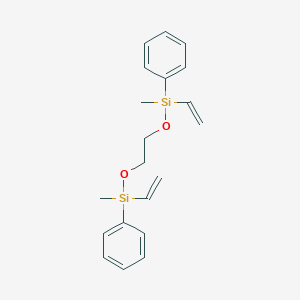

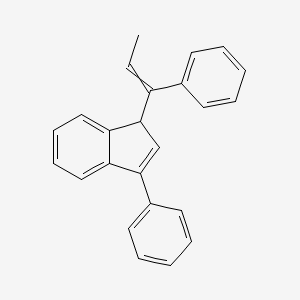
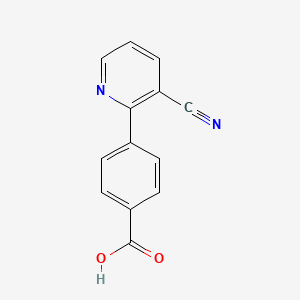
![1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)-](/img/structure/B15171450.png)
